molecular formula C9H15NO3 B3146869 5-(2-Oxopyrrolidin-1-yl)pentanoic acid CAS No. 609805-80-3

5-(2-Oxopyrrolidin-1-yl)pentanoic acid

Cat. No.: B3146869
CAS No.: 609805-80-3
M. Wt: 185.22 g/mol
InChI Key: YJCJPAIOPSNUML-UHFFFAOYSA-N
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Description

5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a pyrrolidinone-containing carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2-oxopyrrolidin-1-yl group. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid and lactam functionalities.

The pyrrolidinone ring (2-oxopyrrolidine) is a critical pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets. The pentanoic acid chain may further influence solubility and bioavailability, making this compound a versatile scaffold for drug design .

Properties

IUPAC Name

5-(2-oxopyrrolidin-1-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8-4-3-7-10(8)6-2-1-5-9(12)13/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCJPAIOPSNUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid typically involves the reaction of 2-pyrrolidinone with a suitable pentanoic acid derivative. One common method is the condensation reaction between 2-pyrrolidinone and 5-bromopentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of 5-(2-pyrrolidinylidene)pentanoic acid using a palladium catalyst. This method offers higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 5-(2-hydroxypyrrolidin-1-yl)pentanoic acid.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

5-(2-Oxopyrrolidin-1-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Oxopyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-(2-Oxopyrrolidin-1-yl)pentanoic acid and related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
This compound Not explicitly provided Carboxylic acid, pyrrolidinone Potential protease inhibition (inferred)
α-Lipoic Acid (5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid) 206.33 Carboxylic acid, dithiolane ring Antioxidant, NF-κB inhibitor
AG7088 (Rupintrivir) ~531.61 Ethyl ester, pyrrolidinone, fluorobenzyl Protease inhibitor (rhinovirus 3C protease)
Levulinic Acid (4-Oxopentanoic acid) 116.12 Carboxylic acid, ketone Industrial solvent, biofuel precursor
5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid ~356.35 (estimated) Carboxylic acid, piperazinyl, ketones Synthetic intermediate (Parchem)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 157.16 Carboxylic acid, methyl-pyrrolidinone Biochemical research

Physicochemical Properties

  • Solubility: The pyrrolidinone ring in this compound likely enhances water solubility compared to purely aliphatic analogs like levulinic acid. However, ester derivatives (e.g., AG7088) exhibit higher lipophilicity, favoring membrane penetration .
  • Stability: The lactam ring in pyrrolidinone derivatives confers resistance to hydrolysis under physiological conditions, whereas esters (e.g., AG7088) may undergo enzymatic cleavage .

Biological Activity

5-(2-Oxopyrrolidin-1-yl)pentanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, which contributes to its biological activity. The presence of a carboxylic acid functional group enhances its solubility and potential interaction with biological targets.

Anticancer Activity

Research Findings:
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, one study evaluated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that certain compounds reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound IDStructure DescriptionIC50 (µM)Selectivity Index (A549/HSAEC-1 KT)
Compound 15Contains free amino group66High
Compound 20Bis hydrazone with thienyl fragments45Moderate
Compound 21Two nitrothienyl moieties30High

The structure-activity relationship (SAR) analysis revealed that compounds with free amino groups exhibited more potent anticancer properties while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

Research Findings:
The antimicrobial efficacy of this compound derivatives has been explored against various multidrug-resistant pathogens. In vitro studies showed that these compounds possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Compound 15Staphylococcus aureus8
Compound 20Klebsiella pneumoniae16
Compound 21Acinetobacter baumannii32

The antimicrobial activity was assessed using the broth microdilution method, adhering to Clinical Laboratory Standards Institute (CLSI) guidelines. Results indicated that the biological activity is structure-dependent, with specific substitutions enhancing efficacy against resistant strains .

Case Studies

Case Study Example:
A recent investigation into the antimicrobial properties of a series of oxopyrrolidine derivatives highlighted their potential as novel therapeutic agents against resistant bacterial strains. One notable finding was that a derivative with a hydroxylphenyl substituent exhibited remarkable inhibition against Clostridioides difficile, emphasizing the need for further exploration in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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